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Executive Summary

Ninerafaxstat (IMB-1018972) is an investigational, orally active cardiac mitotrope designed to
modulate myocardial energy metabolism. It acts as a partial fatty acid oxidation (pFOX)
inhibitor, shifting the heart's energy substrate preference from fatty acids towards the more
oxygen-efficient glucose oxidation pathway. This is achieved through the competitive inhibition
of 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial beta-oxidation
spiral. Preclinical evidence suggests that this mechanism of action may lead to improved
cardiac function and efficiency, particularly in conditions of myocardial ischemia and heart
failure. Ninerafaxstat is a prodrug that is rapidly converted to its active moiety, IMB-1028814.
This document provides a comprehensive overview of the available preclinical pharmacology of
Ninerafaxstat, including its mechanism of action, in vivo efficacy in a model of myocardial
infarction, and detailed experimental protocols.

Mechanism of Action

Ninerafaxstat's therapeutic rationale is centered on optimizing cardiac energetics. The heart
relies on a constant supply of adenosine triphosphate (ATP) to sustain its contractile function.
Under normal physiological conditions, fatty acid oxidation is the primary source of ATP.
However, in ischemic conditions, the reliance on fatty acids can be detrimental as it requires
more oxygen per unit of ATP produced compared to glucose oxidation.
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Ninerafaxstat, through its active metabolite IMB-1028814, competitively inhibits 3-ketoacyl-
CoA thiolase (3-KAT).[1][2] This inhibition partially suppresses the beta-oxidation of long-chain
fatty acids, prompting a metabolic shift towards glucose oxidation. This switch is intended to
improve the overall efficiency of myocardial energy production, leading to enhanced cardiac
function without negatively impacting heart rate or blood pressure.[3]
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Caption: Mechanism of action of Ninerafaxstat in the cardiac myocyte.
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In Vitro Pharmacology

Detailed quantitative data on the in vitro inhibitory activity of Ninerafaxstat or its active
metabolite, IMB-1028814, against 3-ketoacyl-CoA thiolase (3-KAT) are not publicly available at
the time of this report. Such data, including IC50 and Ki values, are crucial for a precise
understanding of the compound's potency and are typically determined through enzymatic

assays.
Compound Target Assay Type IC50 Ki Reference
3-Ketoacyl- ]
) Enzymatic ) )
IMB-1028814  CoA Thiolase Not Available Not Available N/A
Inhibition
(3-KAT)

Experimental Protocols: 3-Ketoacyl-CoA Thiolase (3-
KAT) Inhibition Assay (Representative Protocol)

While a specific protocol for Ninerafaxstat is not available, a general method for assessing 3-
KAT inhibition is provided below for context. This protocol is based on spectrophotometric
measurement of the decrease in the substrate acetoacetyl-CoA.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound
against 3-ketoacyl-CoA thiolase.

Materials:

Purified 3-ketoacyl-CoA thiolase enzyme

Acetoacetyl-CoA (substrate)

Coenzyme A (CoA)

Potassium phosphate buffer (pH 7.4)

Test compound (e.g., IMB-1028814) dissolved in a suitable solvent (e.g., DMSO)
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e 96-well UV-transparent microplate

¢ Microplate spectrophotometer capable of reading at 303 nm
Procedure:

o Prepare a reaction buffer containing potassium phosphate and CoA.
» Serially dilute the test compound to a range of concentrations.

¢ In each well of the microplate, add the reaction buffer, a fixed concentration of 3-KAT
enzyme, and the test compound at various concentrations. Include a vehicle control (solvent

only).

e Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10
minutes) to allow the inhibitor to bind to the enzyme.

« Initiate the enzymatic reaction by adding a solution of acetoacetyl-CoA to each well.

» Immediately begin monitoring the decrease in absorbance at 303 nm, which corresponds to
the cleavage of acetoacetyl-CoA.

e Record the reaction rate for each concentration of the test compound.
o Calculate the percentage of inhibition for each concentration relative to the vehicle control.

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.
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- 3-KAT Enzyme - Reaction Buffer Pre-incubate Initiate Reaction: Measure Absorbance LTI Determine 1C50
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Caption: Workflow for a representative 3-KAT inhibition assay.
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In Vivo Pharmacology

Preclinical efficacy of Ninerafaxstat has been demonstrated in a murine model of post-

myocardial infarction (MI) heart failure.

Data Presentation: In Vivo Efficacy and

Pharmacokinetics

Efficacy in Murine Post-Myocardial Infarction Model

Species

Model

Treatmen

Dose Duration

Key
Findings

Referenc
e

Mouse

Permanent
Coronary
Artery

Ligation

Ninerafaxst

at

30

mg/kg/day

(via 4 weeks
osmotic

minipump)

- Improved
Left
Ventricular
Systolic
Function-
Reduced
Left
Ventricular
End-
Diastolic
Pressure
(LVEDP)-
Reduced
Myocardial

Fibrosis

[1][2]

Preclinical Pharmacokinetics

Quantitative pharmacokinetic parameters for Ninerafaxstat (IMB-1018972) and its active

metabolite (IMB-1028814) in preclinical species such as rats and dogs are not publicly

available.
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Compo ] Referen
Species Route Cmax Tmax AUC t1/2
und ce
IMB- Not Not Not Not
Rat Oral N/A
1018972 Available Available  Available Available
IMB- Not Not Not Not
Rat Oral N/A
1028814 Available Available Available Available
IMB- Not Not Not Not
Dog Oral ) ] ) ] N/A
1018972 Available Available  Available Available
IMB- Not Not Not Not
Dog Oral ) ) ) ) N/A
1028814 Available Available Available Available

Experimental Protocols: Murine Myocardial Infarction
Model (Permanent Coronary Artery Ligation)

The following is a detailed, representative protocol for inducing myocardial infarction in mice via
permanent ligation of the left anterior descending (LAD) coronary artery.

Objective: To evaluate the effect of Ninerafaxstat on cardiac function and remodeling following
a surgically induced myocardial infarction in mice.

Materials:

e Male C57BL/6 mice (8-10 weeks old)

e Anesthetic (e.g., isoflurane)

e Mechanical ventilator for small rodents

e Surgical microscope or loupes

¢ Fine surgical instruments (forceps, scissors, needle holder)
e 7-0 or 8-0 silk suture

e Heating pad to maintain body temperature
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o ECG monitoring system

» Ninerafaxstat or vehicle

e Osmotic minipumps for continuous drug delivery
Procedure:

Anesthesia and Preparation: Anesthetize the mouse using isoflurane (e.g., 3-4% for
induction, 1.5-2% for maintenance). Shave the chest area and disinfect with povidone-iodine
and 70% ethanol. Place the mouse in a supine position on a heating pad to maintain core
body temperature at 37°C.

Intubation and Ventilation: Intubate the mouse endotracheally and connect to a mechanical
ventilator. Set the tidal volume and respiratory rate appropriate for the mouse's body weight.

Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart.
A rib retractor can be used to improve visualization.

LAD Ligation: Carefully open the pericardium to expose the left ventricle. Identify the left
anterior descending (LAD) coronary artery. Pass a suture (e.g., 8-0 silk) under the LAD at a
position approximately 2-3 mm from its origin.

Induction of MI: Permanently ligate the LAD by tying a secure knot. Successful ligation is
confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the
left ventricle.

Chest Closure and Recovery: Close the chest wall in layers. Evacuate any air from the
thoracic cavity to prevent pneumothorax. Suture the skin.

Drug Administration: Implant a pre-filled osmotic minipump subcutaneously for the
continuous delivery of either Ninerafaxstat (30 mg/kg/day) or vehicle.

Post-operative Care: Administer analgesics as required. Monitor the animal closely during
recovery until it is fully mobile.
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o Follow-up Assessments: At the end of the treatment period (e.g., 4 weeks), assess cardiac
function using echocardiography to measure parameters such as ejection fraction and

ventricular dimensions.

o Histological Analysis: After euthanasia, harvest the hearts, fix in formalin, and embed in
paraffin. Section the hearts and perform histological staining (e.g., Masson's trichrome) to
guantify the infarct size and the extent of myocardial fibrosis.
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Caption: Workflow for the murine myocardial infarction model.
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Conclusion

Ninerafaxstat is a promising investigational agent that targets a fundamental aspect of cardiac
pathophysiology — energy metabolism. Its mechanism as a partial fatty acid oxidation inhibitor
via competitive inhibition of 3-ketoacyl-CoA thiolase is well-defined. Preclinical studies in a
murine model of myocardial infarction have demonstrated its potential to improve cardiac
function and mitigate adverse remodeling. However, a comprehensive preclinical profile is
currently limited by the lack of publicly available quantitative data on its in vitro potency and in
vivo pharmacokinetics. Further disclosure of this information will be essential for a complete
understanding of the preclinical pharmacology of Ninerafaxstat.

Disclaimer: This document is intended for informational purposes for a scientific audience and
is based on publicly available data as of November 2025. The absence of certain data points,
such as IC50/Ki values and detailed pharmacokinetic parameters, is due to their non-
availability in the public domain at the time of writing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate
whole-body insulin resistance in obese mice - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Modulation of fatty acids oxidation in heart failure by selective pharmacological inhibition
of 3-ketoacyl coenzyme-A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

o 3. Partial fatty acid oxidation (pFOX) inhibition: a new therapy for chronic stable angina -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [Preclinical Pharmacology of Ninerafaxstat: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12786360#preclinical-pharmacology-of-ninerafaxstat]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b12786360?utm_src=pdf-body
https://www.benchchem.com/product/b12786360?utm_src=pdf-body
https://www.benchchem.com/product/b12786360?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/24700885/
https://pubmed.ncbi.nlm.nih.gov/24700885/
https://pubmed.ncbi.nlm.nih.gov/18690865/
https://pubmed.ncbi.nlm.nih.gov/18690865/
https://pubmed.ncbi.nlm.nih.gov/12708620/
https://pubmed.ncbi.nlm.nih.gov/12708620/
https://www.benchchem.com/product/b12786360#preclinical-pharmacology-of-ninerafaxstat
https://www.benchchem.com/product/b12786360#preclinical-pharmacology-of-ninerafaxstat
https://www.benchchem.com/product/b12786360#preclinical-pharmacology-of-ninerafaxstat
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12786360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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